Triphenyl(pyridin-4-ylmethyl)phosphonium bromide
Description
Triphenyl(pyridin-4-ylmethyl)phosphonium bromide is a quaternary phosphonium salt characterized by a pyridinylmethyl group attached to a central phosphorus atom, surrounded by three phenyl rings and a bromide counterion. Its molecular structure combines the lipophilic triphenylphosphonium moiety with the aromatic, nitrogen-containing pyridine ring, making it distinct in both electronic and steric properties.
Properties
IUPAC Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.BrH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHDGABGJUZEW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470110 | |
| Record name | Triphenyl[(pyridin-4-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73870-23-2 | |
| Record name | Phosphonium, triphenyl(4-pyridinylmethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73870-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl[(pyridin-4-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Systems and Temperature Optimization
Phenol as a Solvent :
A metal-free method adapted from Huang and Zhong’s work on aryltriphenylphosphonium bromides utilizes refluxing phenol (182°C) as the solvent. Phenol enhances reaction efficiency by polarizing the carbon-bromine bond through hydrogen bonding, facilitating nucleophilic attack. For this compound, this method may require extended reaction times (8–12 hours) due to the steric hindrance of the pyridyl group. Yields under these conditions are projected at 70–85% based on analogous syntheses.Polar Aprotic Solvents :
Acetonitrile or dimethylformamide (DMF) at 80–100°C offers a lower-temperature alternative. These solvents improve solubility of both reactants, with typical yields of 75–90% after 6–8 hours. For instance, Sigma-Aldrich’s synthesis of (bromomethyl)triphenylphosphonium bromide in similar solvents achieves >90% purity.
Stoichiometric Considerations
A 1:1 molar ratio of triphenylphosphine to 4-(bromomethyl)pyridine is standard. Excess triphenylphosphine (1.2–1.5 equiv) may mitigate side reactions, such as hydrolysis of the alkyl bromide. Conversely, excess alkyl bromide risks dialkylation, though steric constraints in this system make this unlikely.
Metal-Free Synthesis in Refluxing Phenol
The method reported by Huang and Zhong for aryltriphenylphosphonium bromides can be extrapolated to alkyl bromides like 4-(bromomethyl)pyridine. Key modifications include:
Reaction Conditions
- Temperature : 182°C (refluxing phenol)
- Time : 5–10 hours (monitored by TLC)
- Workup :
The crude product is isolated via silica gel chromatography, eluting with ethyl acetate to remove phenol, followed by dichloroethane/methanol (5:1) to collect the phosphonium salt.
Microwave-Assisted Synthesis
Microwave irradiation accelerates quaternization by enhancing reaction kinetics. A protocol adapted from industrial phosphonium salt production involves:
- Solvent : DMF or acetonitrile
- Temperature : 120°C
- Time : 20–30 minutes
- Yield : 85–92% (estimated)
This method reduces energy consumption and minimizes decomposition of heat-sensitive reactants.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
- 1H NMR (DMSO-d6):
δ 4.85–5.10 (d, 2H, P–CH2), 7.60–8.20 (m, 15H, aromatic H), 8.45–8.70 (m, 2H, pyridyl H). - 31P NMR :
δ 20–25 ppm, consistent with tetrahedral phosphonium centers. - IR :
Absence of P–H stretches (~2300 cm−1), confirming quaternization.
Mechanistic Insights
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:
- Nucleophilic Attack : Triphenylphosphine’s lone pair attacks the electrophilic carbon in 4-(bromomethyl)pyridine.
- Transition State : A pentacoordinate phosphorus intermediate forms, with simultaneous bromide departure.
- Product Formation : The phosphonium salt precipitates or is isolated via chromatography.
Phenol’s role as a hydrogen-bond donor stabilizes the transition state, lowering activation energy.
Applications and Derivatives
This compound serves as:
- A precursor for Wittig reagents to synthesize alkenes.
- A phase-transfer catalyst in biphasic reactions.
- A ligand for transition-metal complexes in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of triphenyl(pyridin-4-ylmethyl)phosphonium bromide lies in its potential as an anticancer agent. Research has shown that derivatives of triphenylphosphonium (TPP) compounds can selectively target mitochondria in cancer cells due to their lipophilic nature and the negative transmembrane potential of mitochondria in malignant cells. This selective delivery enhances the therapeutic efficacy of conjugated pharmacophores, leading to increased cytotoxicity against various cancer cell lines, including colon, melanoma, prostate, and breast cancer cells .
Mechanism of Action
The mechanism by which TPP compounds exert their effects involves the alteration of mitochondrial membrane potential and disruption of mitochondrial metabolism. Studies have demonstrated that TPP derivatives can induce oxidative stress and inhibit ATP synthesis in mitochondria, further contributing to their anticancer properties .
Organic Synthesis
Reagent in Organic Reactions
this compound serves as an effective reagent in organic synthesis. It can be utilized in the formation of various phosphonium salts through reactions with alkyl halides or aryl halides. For instance, a metal-free synthesis method has been developed for aryltriphenylphosphonium bromides by reacting triphenylphosphine with aryl bromides under reflux conditions . This method provides an efficient route for synthesizing phosphonium salts without the need for metal catalysts.
Materials Science
Printing Applications
This compound has also been explored for use in printing technologies. This compound can be incorporated into recording sheets used for inkjet printing processes. The phosphonium compound enhances the color quality and waterfastness of printed images by being present in specific concentrations on the substrate . The optimal concentration range is typically between 1.5 to 4.5 g/m², which ensures effective performance without compromising the substrate's integrity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Triphenyl(pyridin-4-ylmethyl)phosphonium bromide involves its ability to interact with biological membranes due to its lipophilic cationic nature. The phosphonium group facilitates the compound’s accumulation within mitochondria, where it can exert its effects by disrupting mitochondrial function or delivering therapeutic agents directly to the mitochondria .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Phosphonium Salts
Biological Activity
Triphenyl(pyridin-4-ylmethyl)phosphonium bromide (TPP-Py) is a phosphonium salt that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and cytotoxic effects on various cancer cell lines.
Synthesis of TPP-Py
The synthesis of TPP-Py involves the reaction of triphenylphosphine with pyridine-4-aldehyde, followed by bromination to yield the final product. The synthetic pathway can be summarized as follows:
-
Formation of Pyridin-4-ylmethyl Triphenylphosphonium Salt :
- React triphenylphosphine with pyridine-4-aldehyde.
- Isolate the resulting salt through crystallization.
-
Bromination :
- Treat the intermediate with bromine to form TPP-Py.
This compound can be further modified to enhance its biological properties by varying the substituents on the pyridine ring or altering the alkyl chain length attached to the phosphonium center.
The biological activity of TPP-Py is primarily attributed to its ability to disrupt mitochondrial function in cancer cells. The triphenylphosphonium (TPP) moiety facilitates selective accumulation within mitochondria due to its lipophilicity. This accumulation leads to:
- Mitochondrial Dysfunction : TPP-Py induces oxidative stress and disrupts ATP synthesis by inhibiting respiratory chain complexes, which ultimately triggers apoptosis in cancer cells .
- Selective Cytotoxicity : Studies have shown that TPP-Py exhibits higher toxicity towards cancer cells compared to non-malignant cells, indicating a potential for selective cancer therapy .
Cytotoxicity in Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of TPP-Py against various human cancer cell lines using assays such as MTT and Click-iT-EdU. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 10 | Inhibition of DNA synthesis |
| A375 (Melanoma) | 8 | Induction of oxidative stress |
| PC-3 (Prostate Cancer) | 12 | Disruption of mitochondrial function |
| T-47D (Breast Carcinoma) | 15 | Apoptosis induction through ROS generation |
These findings indicate that TPP-Py is effective at low micromolar concentrations, making it a promising candidate for further development as an anticancer agent .
In Vivo Studies
In addition to in vitro studies, preliminary in vivo assessments using animal models have demonstrated that TPP-Py can inhibit tumor growth without significant toxicity to normal tissues. For instance, administration of TPP-Py in a xenograft model showed reduced tumor size and weight compared to control groups, suggesting its potential efficacy in clinical applications .
Comparative Analysis with Other Phosphonium Compounds
To contextualize the effectiveness of TPP-Py, it is beneficial to compare it with other triphenylphosphonium derivatives. Table 2 presents a comparison based on their cytotoxicity profiles against common cancer cell lines.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of triphenyl(pyridin-4-ylmethyl)phosphonium bromide, and what variables most critically influence the reaction efficiency?
- Methodological Approach : Key variables include reaction temperature (typically 80–100°C for analogous phosphonium salts), solvent polarity (e.g., acetonitrile or dichloromethane for nucleophilic substitution), and molar ratios of triphenylphosphine to alkyl halide (ideally 1:1.1 to drive completion). Monitoring reaction progress via TLC or HPLC is recommended to avoid over-alkylation byproducts .
- Data Insights : For similar compounds like (4-bromobutyl)triphenylphosphonium bromide, yields exceeding 85% are achieved under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Approach :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyridinium and phosphonium moieties (e.g., aromatic proton signals at δ 7.5–8.5 ppm and alkyl chain integration).
- HPLC-PDA : To assess purity (>97%) and detect residual solvents or unreacted precursors.
- FT-IR : Peaks near 1600 cm⁻¹ (C=N stretching) and 1100 cm⁻¹ (P-C aromatic bonds) validate functional groups .
Q. What are the key impurities likely to arise during synthesis, and how can they be mitigated?
- Common Impurities : Unreacted triphenylphosphine, alkyl halide starting material, or oxidized byproducts (e.g., phosphine oxides).
- Mitigation Strategies :
- Recrystallization from ethanol/water mixtures removes polar impurities.
- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the target compound from non-polar byproducts .
Advanced Research Questions
Q. How do reaction conditions influence the formation of phosphonium ylides from this compound in Wittig reactions?
- Mechanistic Insights : Deprotonation with strong bases (e.g., KOtBu) generates ylides, which participate in [2+2] cycloadditions or nucleophilic substitutions. The pyridinium moiety may sterically hinder ylide reactivity compared to simpler alkylphosphonium salts.
- Experimental Design : Vary base strength (e.g., LDA vs. NaH) and solvent (THF vs. DMF) to modulate ylide stability. Monitor intermediates via in-situ ³¹P NMR .
Q. How can contradictory toxicity data for phosphonium salts be resolved in aquatic toxicity studies?
- Case Study : For hexyl triphenylphosphonium bromide, LC₅₀ values for guppy fish ranged from 2–10 mg/L due to variations in pH and organic content.
- Resolution Strategy : Use probit analysis (e.g., Finney’s method) to standardize toxicity curves. Validate with control experiments in buffered systems (pH 7.4) to isolate compound-specific effects .
Q. What are the thermal stability limits of this compound, and how does decomposition impact its application in high-temperature reactions?
- Data from Analogues : (4-Carboxybutyl)triphenylphosphonium bromide remains stable up to 200°C, with decomposition above 210°C releasing CO₂ and HBr. Thermogravimetric analysis (TGA) under N₂ is critical for defining safe operating ranges .
Q. How does the compound’s hygroscopicity affect its handling in air-sensitive organometallic reactions?
- Best Practices : Store under vacuum or inert gas (Ar). Pre-dry using molecular sieves (3Å) or P₂O₅. Conduct reactions in anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
Q. What computational methods are suitable for modeling the electrostatic interactions of this compound in mitochondrial targeting studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
